2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15(28)23-17-7-9-18(10-8-17)24-21(29)14-27-13-20(22(25-27)26(2)3)16-5-11-19(30-4)12-6-16/h5-13H,14H2,1-4H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQIYYNRUMRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The dimethylamino and methoxyphenyl groups are introduced via substitution reactions. The final step involves the acylation of the pyrazole derivative with N-(4-acetamidophenyl)acetamide under suitable conditions, such as the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key distinguishing features include:
- Pyrazole ring: Substituted with electron-donating groups (dimethylamino, methoxyphenyl) that enhance solubility and binding interactions.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The target compound’s dimethylamino and methoxy groups enhance water solubility compared to chloro-substituted analogs (e.g., ).
- Metabolic Stability : Oxadiazole or thiazole moieties () increase resistance to oxidative metabolism, whereas the target compound’s acetamide linker may be susceptible to hydrolysis .
Biological Activity
The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The structure features a pyrazole ring substituted with dimethylamino and methoxyphenyl groups, alongside an acetamidophenyl moiety.
Synthesis
The synthesis typically involves the reaction of appropriate aryl hydrazines with substituted acetamides, followed by cyclization to form the pyrazole core. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as refluxing in organic solvents and crystallization methods.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial and fungal strains:
- Antifungal Activity : The compound demonstrated moderate antifungal activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 250 µg/mL .
- Bacterial Activity : Research indicates that it exhibits significant antibacterial effects against gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
Anticancer Potential
Emerging studies suggest that the compound may possess anticancer properties:
- In vitro assays have indicated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
- A study reported that at concentrations of 10-50 µM, the compound significantly reduced cell viability in cancer cell lines, suggesting a dose-dependent effect.
Anti-inflammatory Effects
Preliminary investigations into anti-inflammatory properties reveal that this compound may inhibit pro-inflammatory cytokines in vitro, potentially offering therapeutic benefits in inflammatory diseases .
Case Study 1: Antifungal Efficacy
In a comparative study, several derivatives of pyrazole were evaluated for antifungal activity. The specific compound exhibited superior efficacy against dermatophytes with MIC values as low as 31.25 µg/mL, indicating its potential as a therapeutic agent for fungal infections .
Case Study 2: Anticancer Activity
A recent study explored the effects of this compound on breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers when treated with 25 µM concentration over 48 hours. Flow cytometry analysis confirmed G2/M phase arrest, highlighting its potential as an anticancer drug candidate .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antifungal | Candida albicans | 125-250 | Moderate |
| Antifungal | Cryptococcus neoformans | 62.5-125 | Moderate |
| Antibacterial | Staphylococcus aureus | 31.25 | Significant |
| Anticancer | Breast cancer cell line | 10-50 | Dose-dependent reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
